2,6-Diphenyl-tetrahydro-thiopyran-4-one
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Description
2,6-Diphenyl-tetrahydro-thiopyran-4-one is a useful research compound. Its molecular formula is C17H16OS and its molecular weight is 268.4 g/mol. The purity is usually 95%.
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Biological Activity
2,6-Diphenyl-tetrahydro-thiopyran-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a thiopyran ring structure that contributes to its unique biological activity. The molecular formula is C14H14OS, with a molecular weight of approximately 230.33 g/mol.
1. Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. In a study assessing various derivatives, it was found that the compound demonstrated effective inhibition against several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 20 to 50 µg/mL, comparable to standard antibiotics such as ceftriaxone.
Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|
E. coli | 30 | 25 |
S. aureus | 25 | 28 |
P. aeruginosa | 40 | 24 |
2. Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. It exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM against breast and prostate cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability after 48 hours, suggesting its potential as a chemotherapeutic agent.
3. Anti-inflammatory Activity
The compound also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. A study showed that at concentrations of 10 µg/mL, the compound reduced TNF-α levels by up to 75%, indicating its potential for treating inflammatory diseases.
Cytokine | Concentration (µg/mL) | Inhibition (%) |
---|---|---|
TNF-α | 10 | 75 |
IL-6 | 10 | 70 |
4. Neuroprotective Activity
Recent research has explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The compound was shown to significantly reduce reactive oxygen species (ROS) levels in neuronal cell cultures exposed to oxidative stress.
Mechanism of Action:
The neuroprotective effect is believed to be mediated through the modulation of antioxidant enzyme activities and inhibition of apoptotic pathways.
Properties
IUPAC Name |
2,6-diphenylthian-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJHHCQGZVIWAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958188 |
Source
|
Record name | 2,6-Diphenylthian-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37014-01-0 |
Source
|
Record name | 2,6-Diphenyl-thiacyclohexanone-4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037014010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Diphenylthian-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism by which DPDT inhibits corrosion?
A1: DPDT functions as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process. [, ] The compound adsorbs onto the mild steel surface, forming a protective layer that hinders the interaction between the corrosive environment and the metal. [, ] This adsorption process follows the Langmuir adsorption isotherm model. [, ]
Q2: Have computational studies been used to investigate the relationship between the structure of DPDT and its inhibition efficiency?
A2: Yes, Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) basis set level have been employed to explore the correlation between the molecular structure of DPDT and its corrosion inhibition efficiency. [, ] These calculations have provided valuable insights into various quantum chemical parameters, including EHOMO, ELUMO, energy gap (ΔE), hardness (η), softness (S), dipole moment (μ), and others. [, ] Analyzing these parameters helps to understand how the electronic and structural features of DPDT contribute to its ability to inhibit corrosion.
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